3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzodioxole ring and a dimethylocta-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate typically involves the esterification of 3,7-dimethylocta-2,6-dien-1-ol with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The dimethylocta-dienyl chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 2,6-Octadienal, 3,7-dimethyl-, (E)-
- (E)-2,6-Dimethylocta-3,7-diene-2,6-diol
Uniqueness
3,7-Dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of a benzodioxole ring and a dimethylocta-dienyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63582-84-3 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H22O4/c1-13(2)5-4-6-14(3)9-10-20-18(19)15-7-8-16-17(11-15)22-12-21-16/h5,7-9,11H,4,6,10,12H2,1-3H3 |
InChI Key |
DVSGBDHJJNZYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC2=C(C=C1)OCO2)C)C |
Origin of Product |
United States |
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